molecular formula C14H13NO B8074310 4-Methoxy-9-methyl-9h-carbazole

4-Methoxy-9-methyl-9h-carbazole

Cat. No.: B8074310
M. Wt: 211.26 g/mol
InChI Key: XNLQZSDINQTJNR-UHFFFAOYSA-N
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Description

4-Methoxy-9-methyl-9h-carbazole is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of carbazole, which is known for its electron-rich and electrically active properties. The compound has a methoxy group at the fourth position and a methyl group at the ninth position of the carbazole ring. This structural modification enhances its thermal stability and fluorescence, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-9-methyl-9h-carbazole can be synthesized through several methods. One common approach involves the condensation of this compound-3-carbaldehyde with different active methylene derivatives. This reaction typically requires specific solvents and conditions to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-9-methyl-9h-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups at specific positions on the carbazole ring. These derivatives often exhibit unique properties that make them suitable for specific applications .

Mechanism of Action

The mechanism of action of 4-Methoxy-9-methyl-9h-carbazole involves its interaction with specific molecular targets and pathways. The compound’s electron-rich nature allows it to participate in various electronic and photophysical processes. It can act as a donor in push-pull chromophores, where it donates electrons to an acceptor unit, leading to enhanced fluorescence and other optical properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methoxy-9-methyl-9h-carbazole include other carbazole derivatives with different substituents, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of methoxy and methyl groups, which confer unique thermal stability and fluorescence properties. These characteristics make it particularly valuable for applications requiring high-performance materials with excellent optical and electronic properties .

Properties

IUPAC Name

4-methoxy-9-methylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-15-11-7-4-3-6-10(11)14-12(15)8-5-9-13(14)16-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLQZSDINQTJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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